(R)-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid
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Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is a chiral compound often used in organic synthesis and pharmaceutical research. This compound features a tert-butoxycarbonyl (Boc) protecting group on the amino group and a trityl group on the thiol group, making it a versatile intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with ®-2-amino-4-mercaptobutanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This reaction is usually carried out in an organic solvent like dichloromethane at low temperatures (0-5°C).
Protection of the Thiol Group: The thiol group is protected using trityl chloride (Tr-Cl) in the presence of a base such as pyridine. This reaction is also carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the synthesis of ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for the addition of reagents and control of reaction conditions ensures consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: The disulfide bonds can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: The Boc and trityl protecting groups can be removed under acidic conditions (e.g., trifluoroacetic acid for Boc and hydrochloric acid for trityl).
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution at room temperature.
Reduction: Dithiothreitol in aqueous buffer at pH 7-8.
Deprotection: Trifluoroacetic acid in dichloromethane for Boc removal; hydrochloric acid in methanol for trityl removal.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of thiols.
Deprotection: Free amino and thiol groups.
Scientific Research Applications
Chemistry
In organic chemistry, ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is used as a building block for the synthesis of peptides and other complex molecules. Its protected functional groups allow for selective reactions to occur without interference from the amino or thiol groups.
Biology
In biological research, this compound is used to study protein structure and function. The protected thiol group can be selectively deprotected to form disulfide bonds with cysteine residues in proteins, aiding in the study of protein folding and stability.
Medicine
In pharmaceutical research, ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is used in the synthesis of drug candidates. Its chiral nature makes it valuable in the development of enantiomerically pure drugs.
Industry
In the chemical industry, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism by which ®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid exerts its effects depends on the context of its use. In peptide synthesis, the Boc group protects the amino group from unwanted reactions, while the trityl group protects the thiol group. These protecting groups can be selectively removed to allow for further functionalization.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-4-mercaptobutanoic acid: The unprotected form of the compound.
®-2-((tert-Butoxycarbonyl)amino)-4-mercaptobutanoic acid: Similar but without the trityl protection on the thiol group.
®-2-Amino-4-(tritylthio)butanoic acid: Similar but without the Boc protection on the amino group.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-4-(tritylthio)butanoic acid is unique due to the dual protection of both the amino and thiol groups, allowing for selective deprotection and functionalization. This makes it a versatile intermediate in the synthesis of complex molecules, particularly in the field of peptide synthesis.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-tritylsulfanylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO4S/c1-27(2,3)33-26(32)29-24(25(30)31)19-20-34-28(21-13-7-4-8-14-21,22-15-9-5-10-16-22)23-17-11-6-12-18-23/h4-18,24H,19-20H2,1-3H3,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAYCOKLWMVUSV-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679791 |
Source
|
Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1301706-43-3 |
Source
|
Record name | N-(tert-Butoxycarbonyl)triphenyl-D-methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60679791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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